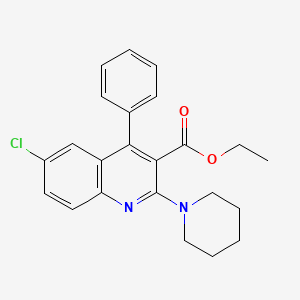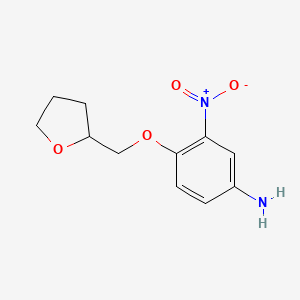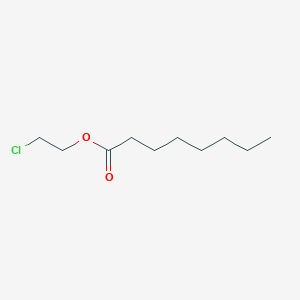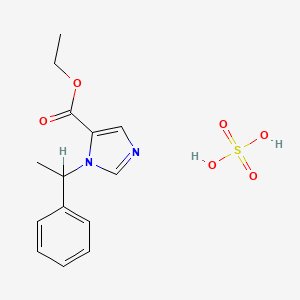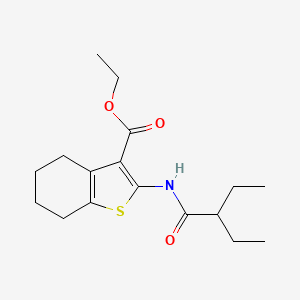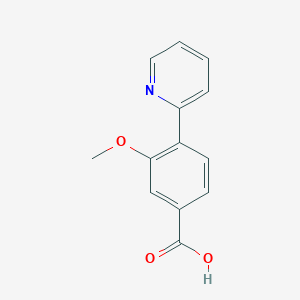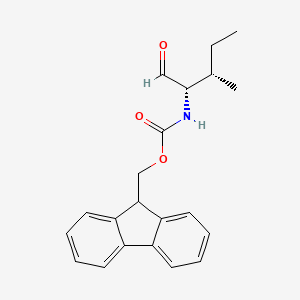
methyl 3-diphenylphosphanylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3-diphenylphosphanylpropanoate is an organophosphorus compound with the molecular formula C16H17O2P. This compound is characterized by the presence of a phosphine group attached to a propanoate ester. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
methyl 3-diphenylphosphanylpropanoate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with methyl acrylate under controlled conditions. The reaction typically requires a base such as potassium carbonate (K2CO3) and is carried out in an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods
In industrial settings, the production of methyl 3-(diphenylphosphino)propanoate often involves large-scale batch reactions. The process may include the use of specialized reactors to maintain the required temperature and pressure conditions. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
methyl 3-diphenylphosphanylpropanoate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohols.
Substitution: Various substituted phosphine derivatives.
科学研究应用
作用机制
The mechanism by which methyl 3-(diphenylphosphino)propanoate exerts its effects involves the interaction of the phosphine group with various molecular targets. In catalytic processes, the phosphine group coordinates with transition metals, facilitating the activation of substrates and promoting chemical transformations. The ester group can also participate in esterification and transesterification reactions, contributing to the compound’s versatility .
相似化合物的比较
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
Methyl 3-(diphenylphosphinyl)propanoate: A related compound with an oxidized phosphine group.
Diphenylphosphine: The parent compound without the ester group.
Uniqueness
methyl 3-diphenylphosphanylpropanoate is unique due to the presence of both a phosphine and an ester group, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality enhances its utility in various applications, from catalysis to pharmaceuticals .
属性
CAS 编号 |
76734-29-7 |
|---|---|
分子式 |
C16H17O2P |
分子量 |
272.28 g/mol |
IUPAC 名称 |
methyl 3-diphenylphosphanylpropanoate |
InChI |
InChI=1S/C16H17O2P/c1-18-16(17)12-13-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI 键 |
HCZDSQSBFCVXFG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B8723873.png)
